molecular formula C12H21BrO B13074905 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane

2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane

Cat. No.: B13074905
M. Wt: 261.20 g/mol
InChI Key: NNXAESZIQNOYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bromomethyl group, an ethoxy group, and two methyl groups attached to a bicyclo[221]heptane framework

Preparation Methods

The synthesis of 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the bromination of a suitable precursor, such as 2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at room temperature . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Scientific Research Applications

2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromomethyl group allows for covalent modification of target proteins, potentially leading to irreversible inhibition or activation .

Comparison with Similar Compounds

2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The unique combination of functional groups in 2-(Bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[22

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

2-(bromomethyl)-2-ethoxy-3,3-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C12H21BrO/c1-4-14-12(8-13)10-6-5-9(7-10)11(12,2)3/h9-10H,4-8H2,1-3H3

InChI Key

NNXAESZIQNOYQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2CCC(C2)C1(C)C)CBr

Origin of Product

United States

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